p-Octyloxybenzyl alcohol
Overview
Description
p-Octyloxybenzyl alcohol: is an organic compound with the molecular formula C15H24O2 It is characterized by the presence of a benzyl alcohol group substituted with an octyloxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of p-Octyloxybenzaldehyde: One common method involves the reduction of p-octyloxybenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF) or ethanol. The reaction typically occurs at room temperature and yields p-octyloxybenzyl alcohol.
Hydrolysis of p-Octyloxybenzyl Chloride: Another method involves the hydrolysis of p-octyloxybenzyl chloride in the presence of a base such as sodium hydroxide (NaOH) in an aqueous medium. This reaction also produces this compound.
Industrial Production Methods: Industrial production of this compound often involves the large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of reducing agents and solvents, as well as reaction conditions, are tailored to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Octyloxybenzyl alcohol can undergo oxidation to form p-octyloxybenzaldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form p-octyloxybenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous or organic solvents.
Major Products Formed:
Oxidation: p-Octyloxybenzaldehyde.
Reduction: p-Octyloxybenzylamine.
Substitution: p-Octyloxybenzyl chloride or p-octyloxybenzylamine.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: p-Octyloxybenzyl alcohol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It is used in the preparation of polymers and resins with specific properties.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).
Biological Studies: It is used in studies related to its biological activity and potential therapeutic effects.
Industry:
Fragrance and Flavor Industry: this compound is used as a fragrance ingredient in perfumes and as a flavoring agent in food products.
Cosmetics: It is used in the formulation of cosmetic products due to its pleasant odor and potential skin benefits.
Mechanism of Action
The mechanism of action of p-octyloxybenzyl alcohol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to undergo oxidation and reduction reactions, as well as its potential to act as a precursor for other bioactive compounds.
Comparison with Similar Compounds
p-Methoxybenzyl alcohol: Similar structure with a methoxy group instead of an octyloxy group.
p-Ethoxybenzyl alcohol: Similar structure with an ethoxy group instead of an octyloxy group.
p-Butoxybenzyl alcohol: Similar structure with a butoxy group instead of an octyloxy group.
Uniqueness: p-Octyloxybenzyl alcohol is unique due to the presence of the long octyloxy chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it valuable in applications requiring specific hydrophobicity and molecular interactions.
Properties
IUPAC Name |
(4-octoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-2-3-4-5-6-7-12-17-15-10-8-14(13-16)9-11-15/h8-11,16H,2-7,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSGXVHDNMPZSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30217982 | |
Record name | p-Octyloxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30217982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67698-68-4 | |
Record name | p-Octyloxybenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067698684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Octyloxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30217982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Octyloxybenzyl Alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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